Methyl 5-bromo-3-(ethylsulfonyl)picolinate
CAS No.:
Cat. No.: VC16551947
Molecular Formula: C9H10BrNO4S
Molecular Weight: 308.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrNO4S |
|---|---|
| Molecular Weight | 308.15 g/mol |
| IUPAC Name | methyl 5-bromo-3-ethylsulfonylpyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H10BrNO4S/c1-3-16(13,14)7-4-6(10)5-11-8(7)9(12)15-2/h4-5H,3H2,1-2H3 |
| Standard InChI Key | FDHOBZGWYBAHJS-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)C1=C(N=CC(=C1)Br)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 5-bromo-3-(ethylsulfonyl)picolinate features a pyridine core substituted at three positions:
-
Position 2: A methyl ester group (-COOCH₃) contributes to the compound’s polarity and serves as a handle for further derivatization.
-
Position 3: An ethylsulfonyl group (-SO₂C₂H₅) enhances electrophilicity, making the compound reactive toward nucleophilic substitution.
-
Position 5: A bromine atom (-Br) acts as a leaving group, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .
The canonical SMILES representation (CCS(=O)(=O)C1=C(N=CC(=C1)Br)C(=O)OC) highlights the spatial arrangement of these substituents.
Physicochemical Characteristics
Key properties include:
The ethylsulfonyl group’s electron-withdrawing nature reduces electron density on the pyridine ring, as evidenced by downfield shifts in spectra for aromatic protons adjacent to the sulfonyl moiety .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves sequential functionalization of a pyridine precursor:
Step 1: Bromination
A pyridine derivative undergoes regioselective bromination at the 5-position. For example, 3-(ethylsulfonyl)picolinic acid may be brominated using (N-bromosuccinimide) under radical initiation .
Step 2: Sulfonylation
Introducing the ethylsulfonyl group requires sulfonylation of a thioether intermediate. A common method involves oxidizing 3-(ethylthio)picolinate with or (meta-chloroperbenzoic acid) .
Step 3: Esterification
The carboxylic acid group at position 2 is esterified using methanol and a catalytic acid (e.g., ) to yield the methyl ester .
Optimization Challenges
-
Reaction Conditions: Bromination and sulfonylation require strict temperature control (typically 0–50°C) and anhydrous conditions to prevent hydrolysis of the sulfonyl group .
-
Purification: Column chromatography with gradients of ethyl acetate/hexane is often necessary due to the compound’s polar nature .
Applications in Medicinal Chemistry
Pharmacophore Development
The ethylsulfonyl group is a critical pharmacophore in kinase inhibitors and protease antagonists. For instance, analogs of this compound have shown inhibitory activity against Janus kinase 3 (JAK3) in autoimmune disease models . The sulfonyl group’s ability to form hydrogen bonds with active-site residues enhances binding affinity.
Role in Organic Synthesis
Cross-Coupling Reactions
The bromine atom at position 5 facilitates palladium-catalyzed couplings:
-
Suzuki-Miyaura: Reaction with arylboronic acids yields biaryl derivatives, valuable in material science .
-
Buchwald-Hartwig: Amination with primary/secondary amines produces pyridylamines, intermediates in agrochemical synthesis .
Nucleophilic Substitution
The ethylsulfonyl group’s leaving-group ability enables substitutions with amines or thiols, generating sulfonamides or sulfides for drug discovery.
Future Directions
Drug Discovery
Further exploration of this compound’s derivatives could yield novel therapeutics for inflammatory diseases or cancer. Computational modeling of sulfonyl-group interactions with biological targets is a promising avenue .
Material Science
Incorporating the compound into metal-organic frameworks (MOFs) may enhance catalytic properties due to its rigid pyridine backbone .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume